1-[3-(Fluoromethyl)azetidin-3-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Fluoromethyl)azetidin-3-yl]methanamine is a chemical compound with the molecular formula C5H11FN2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine typically involves the fluorination of azetidine derivatives. One common method includes the reaction of azetidine with fluoromethylating agents under controlled conditions to introduce the fluoromethyl group at the 3-position of the azetidine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, often using continuous flow reactors for better control over reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(Fluoromethyl)azetidin-3-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoromethyl ketones, while reduction could produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
1-[3-(Fluoromethyl)azetidin-3-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes
Wirkmechanismus
The mechanism of action of 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it could modulate various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Azetidin-3-yl)methanamine: A non-fluorinated analog with similar structural features but different reactivity and biological activity.
1-(Azetidin-3-yl)-1H-pyrazol-3-amine: Another azetidine derivative with distinct functional groups and applications
Uniqueness
1-[3-(Fluoromethyl)azetidin-3-yl]methanamine stands out due to the presence of the fluoromethyl group, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This fluorination can enhance stability, binding affinity, and overall reactivity, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C5H11FN2 |
---|---|
Molekulargewicht |
118.15 g/mol |
IUPAC-Name |
[3-(fluoromethyl)azetidin-3-yl]methanamine |
InChI |
InChI=1S/C5H11FN2/c6-1-5(2-7)3-8-4-5/h8H,1-4,7H2 |
InChI-Schlüssel |
UZLOBDAAJPWBJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)(CN)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.